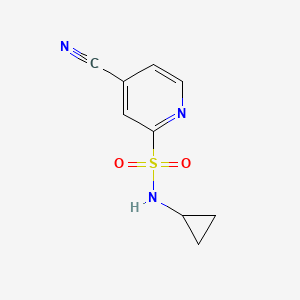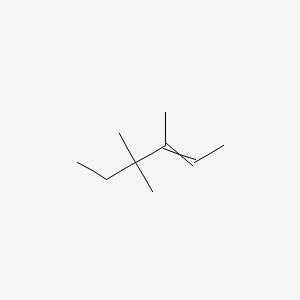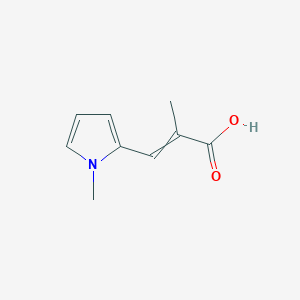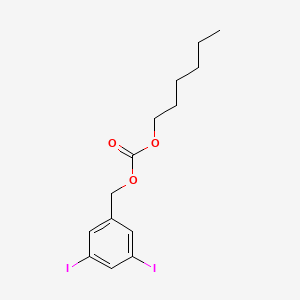
4-cyano-N-cyclopropylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-N-cyclopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 g/mol . This compound features a sulfonamide group, a cyano group, and a cyclopropyl group attached to a pyridine ring. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Vorbereitungsmethoden
The synthesis of 4-cyano-N-cyclopropylpyridine-2-sulfonamide typically involves the reaction of 4-cyanopyridine with cyclopropylamine and a sulfonyl chloride derivative. The reaction conditions often include the use of organic or inorganic bases to facilitate the formation of the sulfonamide bond . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include sulfonic acids, amines, and halogenated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyano-N-cyclopropylpyridine-2-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-cyano-N-cyclopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate . This inhibition can lead to various pharmacological effects, such as diuresis and antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can be compared with other sulfonamide derivatives and cyano-containing compounds:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-Cyanopyridine: A compound with similar cyano and pyridine groups but lacking the sulfonamide functionality.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its combination of the cyano, cyclopropyl, and sulfonamide groups, which confer distinct chemical reactivity and potential pharmacological activities .
Eigenschaften
Molekularformel |
C9H9N3O2S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-cyano-N-cyclopropylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-6-7-3-4-11-9(5-7)15(13,14)12-8-1-2-8/h3-5,8,12H,1-2H2 |
InChI-Schlüssel |
UZOBJVVSOIDBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NS(=O)(=O)C2=NC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)



![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)
![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)
![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)


